![molecular formula C12H13N3O3S B12928843 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 82559-37-3](/img/structure/B12928843.png)
2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,6-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with two methoxy groups at the 2 and 6 positions and a 5-methyl-1,3,4-thiadiazol-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.
Attachment to Benzamide Core: The synthesized thiadiazole derivative is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzylamine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.
- Fungal Activity : It has also demonstrated antifungal properties, making it a candidate for agricultural applications as a fungicide.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : The compound may modulate signaling pathways involved in cell survival and proliferation.
- Case Studies : In vitro studies have reported reduced viability of cancer cells treated with varying concentrations of the compound.
Insecticidal Properties
In agricultural chemistry, this compound has been evaluated for its insecticidal properties. Its effectiveness against specific pests makes it a candidate for developing new insecticides:
- Target Pests : Research indicates it may be effective against common agricultural pests.
- Mode of Action : The compound likely disrupts normal physiological functions in insects, leading to mortality.
Table 1: Summary of Biological Activities
Synthesis and Industrial Applications
The synthesis of this compound involves several steps that can be optimized for industrial production:
- Formation of Thiadiazole Ring : This is typically achieved through the reaction of thiosemicarbazide with appropriate carboxylic acid derivatives under acidic conditions.
- Coupling Reaction : The thiadiazole intermediate is coupled with a benzamide derivative having methoxy groups at the 2 and 6 positions.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication or protein synthesis.
Pathways Involved: It can disrupt pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Similar compounds include other benzamide derivatives with different substituents on the benzene ring or the thiadiazole ring.
1,3,4-Thiadiazole Derivatives: Compounds such as 2-amino-5-mercapto-1,3,4-thiadiazole and its derivatives are also similar in structure and function.
Uniqueness
This compound is unique due to the specific combination of the benzamide core with the thiadiazole ring, which imparts distinct chemical and biological properties. This combination allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2,6-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a benzamide core substituted with a thiadiazole moiety, which is known for its diverse pharmacological properties. The following sections will explore its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C₁₂H₁₃N₃O₃S
- Molecular Weight : 279.31 g/mol
- CAS Number : 82559-37-3
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For example, studies show that certain thiadiazole derivatives possess minimum inhibitory concentrations (MIC) ranging from 32 to 62.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : The compound has also shown promising antifungal properties against strains such as Candida albicans and Aspergillus niger. In comparative studies, some derivatives exhibited inhibition rates of 58% to 66%, with MIC values comparable to standard antifungal agents like fluconazole .
2. Anticancer Potential
The anticancer activity of thiadiazole derivatives has been documented in various studies. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation:
- Mechanism of Action : Thiadiazole compounds may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies and Research Findings
Several studies have specifically investigated the biological activity of compounds related to or including the thiadiazole structure:
Properties
CAS No. |
82559-37-3 |
---|---|
Molecular Formula |
C12H13N3O3S |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)10-8(17-2)5-4-6-9(10)18-3/h4-6H,1-3H3,(H,13,15,16) |
InChI Key |
PBDPETZMYODUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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